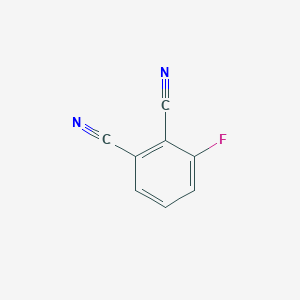
3-Fluorophthalonitrile
Vue d'ensemble
Description
3-Fluorophthalonitrile is an organic compound with the molecular formula C8H3FN2. It is a derivative of phthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is of significant interest due to its applications in the synthesis of fluorinated phthalocyanines, which are used in various fields such as molecular electronics, catalysis, and medicine .
Applications De Recherche Scientifique
3-Fluorophthalonitrile has several scientific research applications:
Mécanisme D'action
Target of Action
3-Fluorophthalonitrile is a fluorinated derivative of phthalocyanines . Phthalocyanines are widely used as dyes and pigments, materials for different optical, electronic, and photoelectronic devices . They have wide application perspectives in other fields including medicine . The useful properties of phthalocyanines are strongly influenced by substituents present in benzene rings, and introduction of electronegative fluorine atoms or perfluorinated alkyl or aryl groups is an important tool for tuning properties of phthalocyanines and related macrocycles .
Mode of Action
It is known that the introduction of fluorine atoms or perfluorinated alkyl or aryl groups can significantly alter the properties of phthalocyanines . This suggests that this compound may interact with its targets in a unique manner, potentially leading to changes in their function or activity.
Biochemical Pathways
Fluorinated phthalocyanines are known to be used in molecular electronics as components of diodes, hybrid materials for photovoltaic applications, organic thin film transistors, etc; in catalytic oxidation of hydrocarbons and reduction of oxygen, and in medicine as well . This suggests that this compound may influence a variety of biochemical pathways, depending on its specific application.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.15 cm/s . The compound’s lipophilicity (Log Po/w) is 1.33 (iLOGP), 1.46 (XLOGP3), 1.99 (WLOGP), 1.2 (MLOGP), and 2.19 (SILICOS-IT), with a consensus Log Po/w of 1.63 .
Action Environment
Analyse Biochimique
Biochemical Properties
3-Fluorophthalonitrile plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated phthalocyanines. These compounds are used in various applications, including dyes, pigments, and materials for optical and electronic devices . In biochemical contexts, this compound interacts with enzymes and proteins involved in the synthesis of these phthalocyanines. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, facilitating the incorporation of the fluorine atom into the final product.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the fluorine atom can affect the electron distribution within the molecule, leading to changes in how it interacts with cellular components. These interactions can result in the modulation of signaling pathways that control cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine atom in the compound can form strong hydrogen bonds and van der Waals interactions with amino acids in proteins, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of fluorinated compounds. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites within the cell. The presence of the fluorine atom can also influence the reactivity and stability of the metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of this compound within specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns can affect the activity and function of this compound, as well as its interactions with other biomolecules within the cell .
Méthodes De Préparation
3-Fluorophthalonitrile can be synthesized through several methods:
Amidation-Dehydration Procedure: This method involves the conversion of dimethyl 3-fluorophthalate to this compound using an amidation-dehydration process.
Nucleophilic Substitution: Another common method is the nucleophilic substitution of 3-nitrophthalonitrile with dry hydrogen fluoride or other fluorinating agents.
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Fluorophthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of various substituted phthalonitriles.
Cyclotetramerization: This reaction involves the formation of phthalocyanines, which are macrocyclic compounds with extensive applications in dyes, pigments, and electronic materials.
Common reagents used in these reactions include hydrogen fluoride, sodium methoxide, and various amines. The major products formed from these reactions are fluorinated phthalocyanines and their derivatives.
Comparaison Avec Des Composés Similaires
3-Fluorophthalonitrile can be compared with other similar compounds such as:
3-Chlorophthalonitrile: Similar in structure but with a chlorine atom instead of fluorine. It has different reactivity and applications.
3-Bromophthalonitrile: Contains a bromine atom, leading to variations in chemical behavior and uses.
3-Nitrophthalonitrile: Has a nitro group, which significantly alters its chemical properties and applications.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and enhances the performance of the derived phthalocyanines in various applications .
Propriétés
IUPAC Name |
3-fluorobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPTYURANIHAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474794 | |
| Record name | 3-fluorophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65610-13-1 | |
| Record name | 3-Fluoro-1,2-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65610-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-fluorophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B1314751.png)
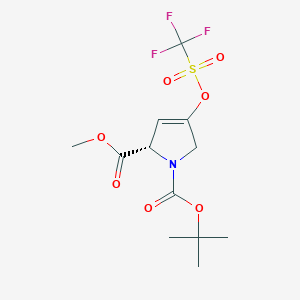
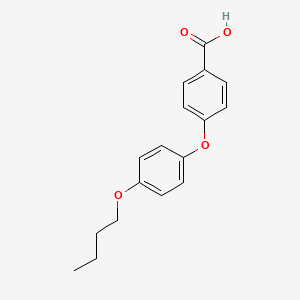
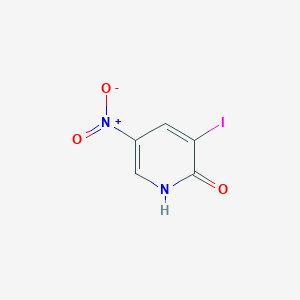
![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)
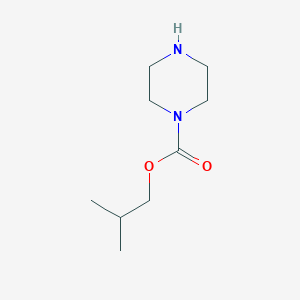

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)
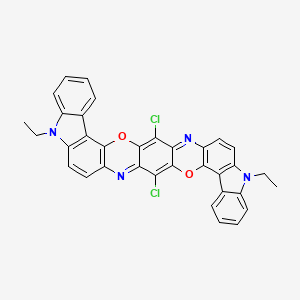

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)
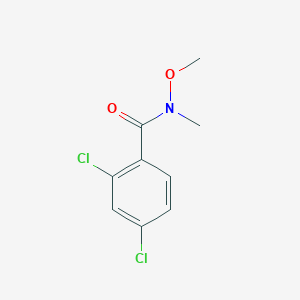
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)
![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)
